4-chloro-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, which includes “4-chloro-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide”, has been reported in various studies . These compounds are usually synthesized from 1,2,4-triazole-3-carboxylates under mild conditions . The reactions are often monitored by thin layer chromatography .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a 1,2,4-triazole ring . This ring is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazole derivatives have been extensively studied . These compounds are known to undergo various types of reactions, including electrophilic substitution and nucleophilic substitution .Scientific Research Applications
Photochemical Decomposition
Sulfamethoxazole, a related sulfonamide, undergoes photochemical decomposition in acidic aqueous solutions, leading to various photoproducts. This process can be applied to understand the environmental fate of similar compounds and their degradation under sunlight exposure (Wei Zhou & D. Moore, 1994).
Antibacterial and Antifungal Activities
Sulfanilamide-derived 1,2,3-triazoles exhibit promising antibacterial and antifungal activities, indicating potential for the development of new antimicrobial agents. Specifically, some derivatives have shown potent effects against various bacterial strains, excluding Candida albicans and Candida mycoderma (Xian-Long Wang, Kun Wan, & Cheng‐He Zhou, 2010).
Potential Anticancer Activity
Novel 4-chloro-N-(4,5-dihydro-5-oxo-1-R2-1H-1,2,4-triazol-3-yl)-5-methyl-2-(R1-methylthio)benzenesulfonamide derivatives have been synthesized with potential anticancer activity. Some compounds were evaluated against the US National Cancer Institute's NCI-60 cell line panel, showing remarkable activity against various human tumor cell lines (J. Sławiński, B. Żołnowska, C. Orlewska, & J. Chojnacki, 2012).
Inhibition of Carbonic Anhydrase Isozymes
Sulfonamide derivatives incorporating triazine moieties have been found to inhibit carbonic anhydrase isozymes, which are relevant in physiological processes and diseases. Some compounds showed selective inhibition towards tumor-associated isozymes, suggesting potential applications in unconventional anticancer strategies (V. Garaj, L. Puccetti, G. Fasolis, et al., 2004).
Hydrolysis Mechanism of Herbicides
The hydrolysis of triasulfuron, a related sulfonylurea herbicide, was studied, demonstrating the compound's persistence in neutral or weakly basic solutions and its primary degradation pathway. This research is crucial for understanding the environmental behavior and safety of such compounds (I. Braschi, L. Calamai, A. Cremonini, et al., 1997).
Mechanism of Action
Target of Action
The compound contains a 1,2,4-triazole moiety, which is known to have diverse biological activities. Compounds containing this moiety have been found to exhibit antimicrobial, antiviral, and anti-inflammatory activities .
Biochemical Pathways
Without specific studies on this compound, it’s difficult to determine the exact biochemical pathways it affects. Many drugs with a 1,2,4-triazole moiety affect pathways related to inflammation and immune response .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. Given its structural components, it might have potential antimicrobial, antiviral, or anti-inflammatory effects .
Future Directions
The future directions for the research on 1,2,4-triazole derivatives, including “4-chloro-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide”, involve the design and development of new biologically active compounds . This includes the discovery and development of more effective and potent antimicrobial agents .
Properties
IUPAC Name |
4-chloro-N-[(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4O2S2/c1-15-9(13-14-10(15)18)6-12-19(16,17)8-4-2-7(11)3-5-8/h2-5,12H,6H2,1H3,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFSHMQFRGIUDOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)CNS(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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